molecular formula C14H10ClN7 B2952911 3-(3-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile CAS No. 1164520-60-8

3-(3-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile

Cat. No.: B2952911
CAS No.: 1164520-60-8
M. Wt: 311.73
InChI Key: JXHNDLZDXPSJRU-NYYWCZLTSA-N
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Description

3-(3-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of virology. It belongs to a class of compounds known as acrylonitriles, which have been investigated for their potent biological activity . This compound is presented as a research tool for scientific investigation. Its primary researched application is as a potential Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for the human immunodeficiency virus type 1 (HIV-1) . Compounds within this structural class have demonstrated high potency against wild-type HIV-1 in cellular assays, exhibiting activity in the nanomolar to picomolar range . The mechanism of action for this class of inhibitors involves allosteric binding to the HIV-1 reverse transcriptase enzyme. This binding disrupts the enzyme's function, which is essential for viral replication, thereby inhibiting the progression of viral DNA synthesis . A key research value of this compound and its analogs lies in their potential to address challenges associated with current HIV treatments. Specifically, research efforts focus on developing NNRTIs that are effective against clinically relevant mutant strains of HIV that have developed resistance to first-generation drugs . Furthermore, related compounds have been studied for their physicochemical properties aimed at achieving good brain penetration. This is a critical area of investigation for potentially mitigating HIV-associated neurocognitive disorders (HAND) by inhibiting viral replication within the central nervous system, a known reservoir for the virus . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN7/c15-12-3-1-2-10(5-12)4-11(6-16)14-19-13(20-21-14)7-22-9-17-8-18-22/h1-5,8-9H,7H2,(H,19,20,21)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHNDLZDXPSJRU-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(C#N)C2=NNC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile is a member of the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antifungal, antibacterial, and antiviral agents. This article reviews the biological activity of this specific compound, focusing on its antimicrobial and antiviral properties supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN6C_{16}H_{14}ClN_6 with a molecular weight of approximately 340.77 g/mol. The structure contains two triazole rings linked to an acrylonitrile moiety and a chlorophenyl group, which may enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the triazole structure could lead to varying degrees of activity against bacteria such as Staphylococcus aureus and Escherichia coli . For instance:

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
Compound AModerate (MIC = 32 µg/mL)Weak (MIC = 128 µg/mL)
Compound BStrong (MIC = 8 µg/mL)Moderate (MIC = 64 µg/mL)

The compound has shown promising results in preliminary screenings against various microbial strains, indicating potential for further development as an antimicrobial agent .

Antiviral Activity

Triazoles have also been explored for their antiviral properties. A related study highlighted that certain triazole derivatives exhibited potent activity against HIV strains. The mechanism often involves inhibition of viral replication through interference with reverse transcriptase activity. The compound's structural features suggest it may similarly inhibit viral enzymes or interfere with viral entry into host cells.

Case Studies

Case Study 1: Antiviral Screening
In a comparative study of various triazole derivatives, one compound demonstrated an EC50 value of 0.24 nM against wild-type HIV-1 in TZM-bl cells with minimal cytotoxicity (CC50 = 500 nM) . While direct data on the specific compound is limited, its structural similarities suggest it could possess comparable efficacy.

Case Study 2: Antimicrobial Testing
Another investigation focused on the synthesis and evaluation of triazole derivatives against a panel of bacterial pathogens. The results indicated that compounds with a similar triazole framework exhibited MIC values ranging from 8 to 128 µg/mL against tested strains . This reinforces the hypothesis that structural modifications can significantly impact biological activity.

The biological activity of triazoles is often attributed to their ability to disrupt essential cellular processes in pathogens:

  • Enzyme Inhibition : Triazoles may inhibit key enzymes involved in nucleic acid synthesis.
  • Membrane Disruption : These compounds can alter membrane permeability, leading to cell lysis.
  • Receptor Binding : The presence of halogens like chlorine can enhance binding affinity to target receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomerism: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

The positional isomer 3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile () differs only in the chloro-substituent’s position.

Triazole Core Modifications

Triazole-Thione vs. Triazole-Acrylonitrile

The compound 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () replaces acrylonitrile with a thione group . Key differences include:

  • IR Spectra : Thione derivatives show a strong C=S stretch at 1275 cm⁻¹ , absent in acrylonitrile analogues.
  • Reactivity : Thiones participate in nucleophilic substitutions, while acrylonitriles undergo conjugate additions .
Triazole-Methyl vs. Triazole-Methoxyphenyl

2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile () substitutes the triazole-methyl group with methoxyphenyl . This modification:

  • Increases molecular weight (e.g., C₁₃H₁₂N₄OS vs. C₁₈H₁₅ClN₆ for the target compound).
  • Alters electronic properties: Methoxy groups enhance electron density, reducing electrophilicity compared to chlorophenyl-acrylonitrile hybrids .

Acrylonitrile-Based Analogues

2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile () shares the acrylonitrile group but lacks the chlorophenyl substituent. Key contrasts:

  • Solubility : The absence of chlorophenyl increases polarity, improving aqueous solubility.
  • Synthetic Route : Prepared via alkylation of triazole-thiols with chloroacetonitrile (similar to methods in ) .

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